Sesaminol
Overview
Description
Sesaminol is a lignan compound found predominantly in sesame seeds and sesame oil. It is known for its potent antioxidant properties, which contribute to the stability and health benefits of sesame oil. This compound is part of a group of compounds that includes sesamin, sesamolin, and sesamol, all of which are derived from the plant Sesamum indicum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sesaminol can be synthesized from this compound triglucoside, which is abundant in defatted sesame cake. The enzymatic hydrolysis of this compound triglucoside using β-glucosidase and cellulase is a common method. The optimal conditions for this reaction include a total enzyme dosage of 100 μL (8,000.72 U), a reaction time of 24 hours, a substrate concentration of 6 mg/mL, a reaction temperature of 50°C, and a pH of 4.8 .
Industrial Production Methods: Industrial production of this compound involves the hydrolysis of this compound triglucoside using specific enzymes. This method is efficient and yields a high concentration of this compound. The process includes the extraction of this compound triglucoside from defatted sesame cake, followed by enzymatic hydrolysis to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sesaminol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include oxidized this compound derivatives, reduced this compound, and substituted this compound compounds .
Scientific Research Applications
Sesaminol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its antioxidant properties and its ability to stabilize oils and other compounds.
Biology: Biologically, this compound is known for its anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to protect cells from oxidative stress and reduce inflammation .
Medicine: In medicine, this compound is used for its potential therapeutic effects. It has been studied for its role in preventing and treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: Industrially, this compound is used as a natural antioxidant in food and cosmetic products. Its ability to stabilize oils makes it valuable in the production of various food items and skincare products .
Mechanism of Action
Sesaminol exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and upregulating antioxidant enzymes. This compound also inhibits the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it modulates signaling pathways such as nuclear factor kappa light chain enhancer of activated B cells (NF-κB) and extracellular signal-regulated kinase (ERK)/p38 mitogen-activated protein kinases (MAPK) .
Comparison with Similar Compounds
Sesaminol is unique among lignans due to its potent antioxidant and anti-inflammatory properties. Similar compounds include sesamin, sesamolin, and sesamol.
Sesamin: Known for its antioxidant and anti-cancer properties. Sesamolin: Exhibits neuroprotective and anti-inflammatory effects. Sesamol: Primarily used for its antioxidant and anti-cancer activities .
This compound stands out due to its higher antioxidant activity compared to other lignans, making it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
6-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-14-5-18-17(26-9-27-18)4-11(14)20-13-7-22-19(12(13)6-23-20)10-1-2-15-16(3-10)25-8-24-15/h1-5,12-13,19-21H,6-9H2/t12-,13-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRXQIPRDKVZPW-ISZNXKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3O)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3O)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995513 | |
Record name | 6-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50995513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74061-79-3 | |
Record name | Sesaminol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74061-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sesaminol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074061793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50995513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sesaminol, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTS6XJP5LC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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